3-Methyl-2-phenyl-1H-indol-1-ol
Description
3-Methyl-2-phenyl-1H-indol-1-ol is a substituted indole derivative characterized by a methyl group at position 3, a phenyl group at position 2, and a hydroxyl group at position 1. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity .
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(17)15(11)12-7-3-2-4-8-12/h2-10,17H,1H3 |
InChI Key |
XKBWUQVBBLEGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1H-indol-1-ol can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine with 3-methyl-2-phenylpropanal in the presence of an acid catalyst can yield 3-Methyl-2-phenyl-1H-indol-1-ol .
Industrial Production Methods
Industrial production of 3-Methyl-2-phenyl-1H-indol-1-ol typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity. Methanesulfonic acid is often used as the acid catalyst, and the reaction is carried out under reflux conditions in methanol .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 3-Methyl-2-phenyl-1H-indole.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-phenyl-1H-indole-1-one.
Reduction: 3-Methyl-2-phenyl-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-phenyl-1H-indol-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Position of hydroxyl group: In 3-Methyl-1H-indol-5-ol , the hydroxyl group at position 5 (vs.
- Fluorine substitution : The 5-fluoro derivative (CAS 1035805-54-9) exhibits enhanced bioavailability and binding affinity to neurological targets, likely due to fluorine’s electronegativity .
- Bulkier substituents : Compounds like 3-hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one show reduced solubility in polar solvents compared to simpler analogs.
Physicochemical Properties
Key Insights :
- Fluorine substitution (as in ) lowers pKa compared to hydroxylated analogs, affecting ionization and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
